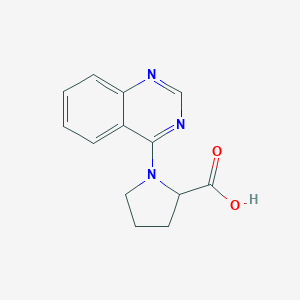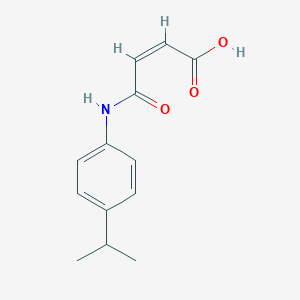![molecular formula C21H21NO5S B349394 1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone CAS No. 438486-71-6](/img/structure/B349394.png)
1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophene ring, a dihydrofuro-naphtho-oxazin ring system, and an ethanone group
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the dioxidotetrahydrothiophene ring through oxidation reactions.
- Construction of the dihydrofuro-naphtho-oxazin ring system via cyclization reactions.
- Introduction of the ethanone group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring can interact with sulfur-containing enzymes, while the dihydrofuro-naphtho-oxazin ring system can bind to various receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also contain the dioxidotetrahydrothiophene ring and have similar biological activities.
Imidazole-containing compounds: These compounds share some structural similarities and have been studied for their therapeutic potential.
Uniqueness
1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is unique due to its combination of the dioxidotetrahydrothiophene ring and the dihydrofuro-naphtho-oxazin ring system. This unique structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
IUPAC Name |
1-[9-(1,1-dioxothiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-12(23)18-13(2)27-21-16-6-4-3-5-15(16)20-17(19(18)21)9-22(11-26-20)14-7-8-28(24,25)10-14/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZHVQBIAKTPFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C5CCS(=O)(=O)C5)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan](/img/structure/B349319.png)
![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)

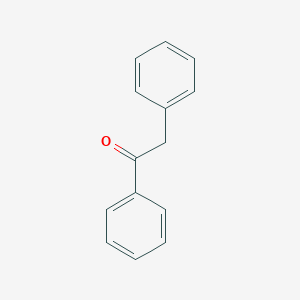

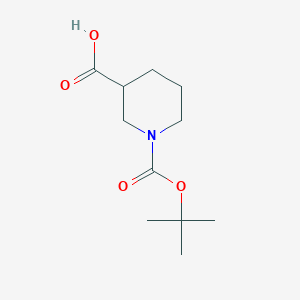
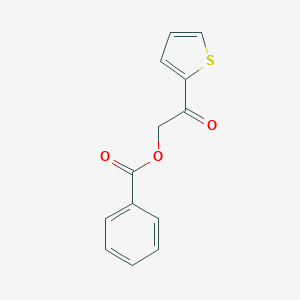
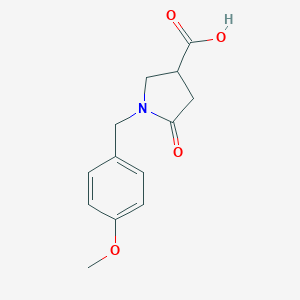
![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)
